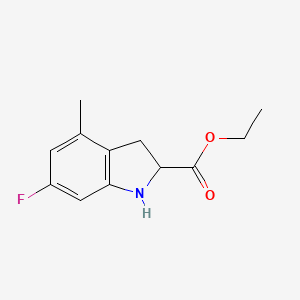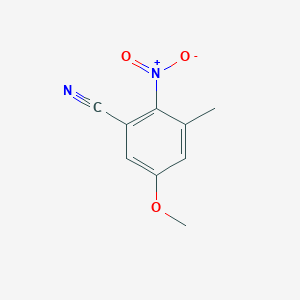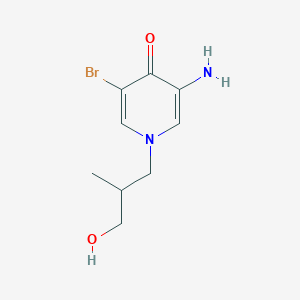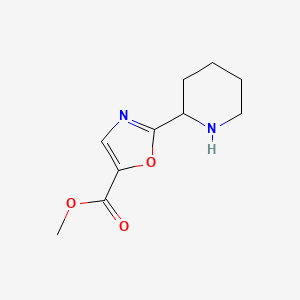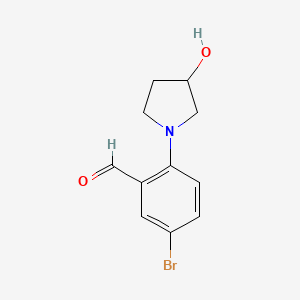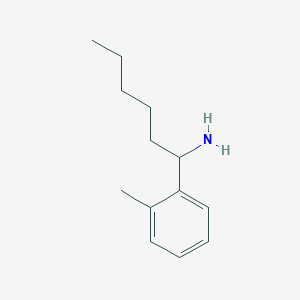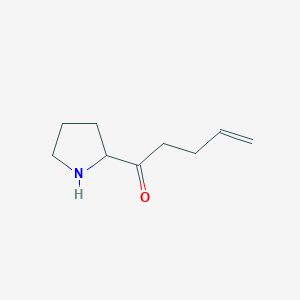
1-(Pyrrolidin-2-yl)pent-4-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-2-yl)pent-4-en-1-one is an organic compound that features a pyrrolidine ring attached to a pent-4-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)pent-4-en-1-one typically involves the reaction of pyrrolidine with pent-4-en-1-one under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the pent-4-en-1-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-2-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(Pyrrolidin-2-yl)pent-4-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
1-(Pyridin-4-yl)pyrrolidin-2-one: This compound shares a similar pyrrolidine ring but has a pyridine moiety instead of a pent-4-en-1-one group.
Pyrrolidine-2-one: A simpler analog that lacks the pent-4-en-1-one group, often used in drug discovery.
Uniqueness: 1-(Pyrrolidin-2-yl)pent-4-en-1-one is unique due to its combination of the pyrrolidine ring and the pent-4-en-1-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-pyrrolidin-2-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-9(11)8-5-4-7-10-8/h2,8,10H,1,3-7H2 |
Clé InChI |
CZIHPUDLMCICSK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
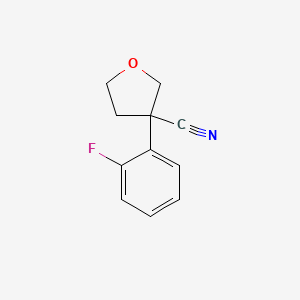
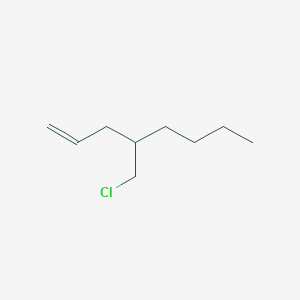
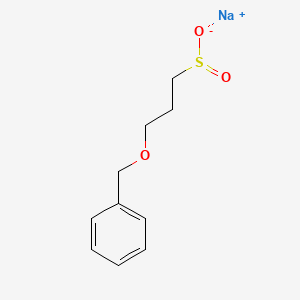
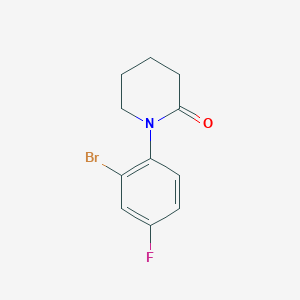
![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
